Pranolium chloride
Description
Pranolium chloride (C₁₈H₂₆ClNO₂, CAS 42879-47-0) is a quaternary ammonium derivative of propranolol, synthesized by methylating the tertiary amine group of propranolol with methyl chloride . Unlike propranolol, a non-selective beta-blocker, this compound lacks beta-adrenergic receptor antagonism due to its permanent positive charge, which prevents membrane penetration and interaction with intracellular receptors . It is classified as an antiarrhythmic agent, primarily used to stabilize cardiac rhythm by modulating ion channels .
Key Pharmacokinetic Traits (based on rodent studies):
- Absorption: Poor and irregular gastrointestinal absorption; plasma concentrations peak within 10–60 minutes post-administration .
- Distribution: Localizes in the liver, kidneys, heart, lungs, and gastrointestinal tract.
- Excretion: Primarily renal (60–70%), with significant biliary excretion (20–30%). Unmetabolized this compound is detectable in cardiac tissue for up to 6 hours post-IV injection .
Properties
CAS No. |
42879-47-0 |
|---|---|
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H26NO2.ClH/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LJZCWOISXLZEEU-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-] |
Canonical SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-] |
Other CAS No. |
42879-47-0 |
Related CAS |
50643-33-9 (Parent) |
Synonyms |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pranolium chloride is synthesized through the quaternization of propranolol. The process involves the reaction of propranolol with methyl chloride in the presence of a suitable solvent, typically under reflux conditions. The reaction yields this compound as a crystalline solid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pranolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
Pranolium chloride has several scientific research applications, including:
Pharmacological Research: It is studied for its potential anti-arrhythmic properties and its effects on cardiac tissues.
Biological Studies: Research on its absorption, distribution, metabolism, and excretion in various animal models, including dogs, baboons, and monkeys.
Chemical Research: Used as a model compound to study the behavior of quaternary ammonium compounds in various chemical reactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Pranolium chloride exerts its effects primarily through its action on cardiac tissues. It is believed to modulate ion channels and receptors involved in cardiac rhythm regulation. The exact molecular targets and pathways are still under investigation, but it is known to affect the electrophysiological properties of cardiac cells, thereby exerting its anti-arrhythmic effects .
Comparison with Similar Compounds
Pranolium Chloride vs. Propranolol
This compound vs. Other Quaternary Ammonium Antiarrhythmics
Research Findings and Clinical Implications
- Toxicity Profile: No significant metabolism reduces drug-drug interaction risks, but biliary excretion may pose concerns in hepatobiliary disorders .
Data Tables
Table 1: Pharmacokinetic Comparison of Quaternary Ammonium Compounds
Table 2: Clinical Indications and Molecular Data
| Compound | Indication | Molecular Weight (g/mol) |
|---|---|---|
| This compound | Antiarrhythmic | 337.86 |
| Propranolol | Hypertension, Arrhythmia | 259.34 |
| Suxamethonium Chloride | Muscle Relaxant | 397.34 |
Q & A
Q. What are the established protocols for synthesizing pranolium chloride, and how can researchers ensure reproducibility in its preparation?
this compound (CAS 42879-47-0) is synthesized via quaternary ammonium salt formation, typically involving alkylation of a tertiary amine precursor. Key steps include:
- Purification : Use column chromatography or recrystallization to isolate the compound .
- Characterization : Validate purity and structure via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .
- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loadings) meticulously, adhering to guidelines for experimental transparency .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve this compound from interferents .
- UV-Vis Spectroscopy : Validate linearity and sensitivity in physiological pH ranges (e.g., 7.4) using standard calibration curves .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across preclinical studies?
Discrepancies often arise from variability in experimental models (e.g., cell lines vs. animal tissues) or dosing regimens. Methodological steps include:
- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and adjust for confounding factors like solvent effects (e.g., DMSO tolerance) .
- Dose-Response Replication : Conduct cross-validation experiments under controlled conditions (e.g., OECD guidelines) .
- Statistical Harmonization : Apply multivariate regression to isolate compound-specific effects from model-specific biases .
Q. What strategies are recommended for elucidating this compound’s molecular interactions with ion channels or receptors?
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by mutagenesis studies to validate key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding spontaneity and stoichiometry .
- Electrophysiology : Patch-clamp assays on transfected HEK293 cells can confirm functional modulation of target channels .
Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
- Kinetic Analysis : Calculate shelf life using Arrhenius equations and identify degradation products .
- Container Compatibility : Test adsorption rates on glass vs. polymer surfaces to optimize storage protocols .
Data Reporting and Ethical Considerations
Q. What statistical frameworks are essential for robust analysis of this compound’s dose-dependent effects?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀/Emax .
- Outlier Detection : Apply Grubbs’ test or robust regression to mitigate skew from experimental noise .
- Power Analysis : Predefine sample sizes to ensure sufficient statistical power (α = 0.05, β = 0.2) .
Q. How can researchers address ethical challenges in preclinical studies involving this compound?
- Animal Welfare Compliance : Adhere to ARRIVE guidelines for humane endpoints and anesthesia protocols .
- Data Transparency : Publish negative results and methodological limitations to avoid publication bias .
Tables for Methodological Reference
Table 1 : Key Characterization Techniques for this compound
Table 2 : Common Pitfalls in this compound Studies
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Solvent interference | Use PBS/DMSO controls; limit solvent to ≤0.1% v/v | |
| Batch variability | Source API from certified suppliers; validate via COA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
